3,3-Difluoro-2-pentanone

Description

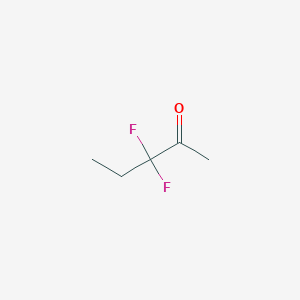

3,3-Difluoro-2-pentanone (C₅H₈F₂O) is a fluorinated ketone characterized by two fluorine atoms at the 3-position of the pentanone backbone. Fluorine’s high electronegativity and small atomic radius often enhance thermal stability, reduce basicity, and improve metabolic resistance, making fluorinated ketones valuable in pharmaceuticals and specialty chemicals .

Properties

IUPAC Name |

3,3-difluoropentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O/c1-3-5(6,7)4(2)8/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOFGIXNNCPENM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Fluorination of 2-pentanone: One common method involves the fluorination of 2-pentanone using reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Catalytic Rearrangement: Another method involves the catalytic rearrangement of perfluoro-2,3-epoxy-2-methyl pentane in the presence of fluoride salts and ether compounds.

Industrial Production Methods: Industrial production of 3,3-Difluoro-2-pentanone typically involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,3-Difluoro-2-pentanone can undergo oxidation reactions to form various oxidized products.

Reduction: It can be reduced to form corresponding alcohols or other reduced derivatives.

Substitution: The fluorine atoms in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of alcohols or other reduced compounds.

Substitution: Formation of substituted ketones or other derivatives.

Scientific Research Applications

Chemistry: 3,3-Difluoro-2-pentanone is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals .

Biology and Medicine: Fluorinated compounds, including this compound, are studied for their potential biological activities and as intermediates in the synthesis of biologically active molecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including solvents and cleaning agents .

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-pentanone involves its interaction with various molecular targets through its ketone and fluorine functional groups. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions .

Comparison with Similar Compounds

Comparison with Fluorinated Ketones

Perfluoro(2-methyl-3-pentanone) (NOVEC 1230)

- Structure : Fully fluorinated derivative (C₆F₁₂O) with a trifluoromethyl branch at the 4-position .

- Properties: Higher molecular weight (316.04 g/mol) and density compared to 3,3-Difluoro-2-pentanone (210.22 g/mol). The perfluoro substitution confers extreme chemical inertness, making it a fire suppressant .

1,1,1,2,2,4,4,5,5,5-Decafluoro-3-pentanone

- Structure: Ten fluorine atoms across the pentanone chain .

- Properties: Increased polarity and lower boiling point due to reduced van der Waals forces. Such hyper-fluorinated compounds are typically gases or volatile liquids, unlike partially fluorinated analogs like this compound.

Comparison with Non-Fluorinated Structural Analogs

2,4-Dimethyl-3-pentanone (CAS 608-43-5)

- Structure : Methyl groups at the 2- and 4-positions instead of fluorine .

- Properties : Lower molecular weight (138.16 g/mol) and higher boiling point (≈180°C) due to increased hydrophobic interactions. The absence of fluorine reduces electronegativity, impacting solubility in polar solvents.

4,4-Dimethyl-2-pentanone (CAS 590-50-1)

- Structure : Methyl groups at the 4-position, altering steric hindrance .

- Reactivity: Less electrophilic carbonyl carbon compared to this compound, reducing susceptibility to nucleophilic attack.

Comparison with Aromatic-Substituted Ketones

3-(3,4-Dimethoxyphenyl)pentan-2-one (CAS 105638-31-1)

- Structure : Aromatic methoxy substituents enhance conjugation with the ketone group .

- Applications: Used as a pharmaceutical intermediate due to its aromatic backbone, which facilitates π-π stacking in drug-receptor interactions. In contrast, this compound’s aliphatic fluorination may optimize metabolic stability .

3-(2-Fluoro[1,1'-biphenyl]-4-yl)-5-phenyl-2-pentanone (CAS 194922-50-4)

Biological Activity

3,3-Difluoro-2-pentanone is a fluorinated ketone that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse sources and presenting relevant data.

Chemical Structure and Properties

This compound has the molecular formula CHFO and a molecular weight of approximately 136.11 g/mol. The presence of two fluorine atoms at the third carbon position significantly influences its chemical reactivity and biological interactions. The compound is characterized by its ketone functional group, which is known to participate in various biochemical reactions.

The biological activity of this compound is primarily attributed to its interaction with biological molecules through its ketone and fluorine groups. These interactions can lead to:

- Oxidation : The compound can undergo oxidation reactions, forming various oxidized products that may exhibit different biological activities.

- Reduction : It can be reduced to form corresponding alcohols or other derivatives, potentially altering its bioactivity.

- Substitution Reactions : The fluorine atoms can be substituted with other functional groups, which may enhance or modify its biological properties.

Biological Activity

Research indicates that fluorinated compounds, including this compound, are studied for their potential biological activities, particularly in medicinal chemistry. Some key findings include:

- Antimicrobial Activity : Fluorinated ketones have shown promise as antimicrobial agents due to their ability to disrupt microbial membranes and metabolic processes.

- Cytotoxicity : Studies have indicated that certain fluorinated compounds can exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

- Neuroactive Properties : Some research suggests that fluorinated compounds may influence neurotransmitter systems, offering insights into their potential use in treating neurological disorders .

Data Table: Summary of Biological Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound displayed significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The compound's mechanism involved disrupting the bacterial cell membrane integrity, leading to cell lysis.

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.